molecular formula C5H6FNO2S2 B13192150 Dimethyl-1,3-thiazole-5-sulfonyl fluoride

Dimethyl-1,3-thiazole-5-sulfonyl fluoride

Cat. No.: B13192150
M. Wt: 195.2 g/mol
InChI Key: DCCUPDUVLWBVSN-UHFFFAOYSA-N
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Description

Dimethyl-1,3-thiazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C₅H₆FNO₂S₂ It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-1,3-thiazole-5-sulfonyl fluoride typically involves the reaction of thiazole derivatives with sulfonyl fluoride reagents. One common method involves the reaction of 2,4-dimethylthiazole with sulfonyl fluoride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of side reactions and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1,3-thiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols or thioethers.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, and under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the thiazole ring.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Thiols and Thioethers: Formed from reduction reactions.

Scientific Research Applications

Dimethyl-1,3-thiazole-5-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

    Biology: Employed in the study of enzyme inhibition, as the sulfonyl fluoride group can act as an irreversible inhibitor of serine proteases.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of dimethyl-1,3-thiazole-5-sulfonyl fluoride involves the formation of a covalent bond between the sulfonyl fluoride group and the active site of target enzymes. This covalent modification leads to the irreversible inhibition of enzyme activity. The compound primarily targets serine proteases, where it reacts with the serine residue in the active site, forming a stable sulfonyl-enzyme complex.

Comparison with Similar Compounds

Dimethyl-1,3-thiazole-5-sulfonyl fluoride can be compared with other sulfonyl fluoride derivatives and thiazole-based compounds:

    Sulfonyl Fluoride Derivatives: Similar compounds include trifluoromethanesulfonyl fluoride and methanesulfonyl fluoride. These compounds also act as enzyme inhibitors but differ in their reactivity and specificity.

    Thiazole-Based Compounds: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure but differ in their functional groups and applications. This compound is unique due to the presence of both the dimethyl and sulfonyl fluoride groups, which confer distinct reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, enzyme inhibition studies, and the development of new pharmaceuticals.

Properties

Molecular Formula

C5H6FNO2S2

Molecular Weight

195.2 g/mol

IUPAC Name

2,4-dimethyl-1,3-thiazole-5-sulfonyl fluoride

InChI

InChI=1S/C5H6FNO2S2/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3

InChI Key

DCCUPDUVLWBVSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)S(=O)(=O)F

Origin of Product

United States

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